molecular formula C6H12O4 B1596533 1,3-Dioxane-5,5-dimethanol CAS No. 6228-25-7

1,3-Dioxane-5,5-dimethanol

Cat. No.: B1596533
CAS No.: 6228-25-7
M. Wt: 148.16 g/mol
InChI Key: ZTISUHQLYYPYFA-UHFFFAOYSA-N
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Description

1,3-Dioxane-5,5-dimethanol is an organic compound with the molecular formula C6H12O4. It is a cyclic acetal derived from pentaerythritol and formaldehyde. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxane-5,5-dimethanol can be synthesized through the reaction of pentaerythritol with formaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the cyclic acetal. The reaction can be represented as follows:

Pentaerythritol+FormaldehydeAcid CatalystThis compound\text{Pentaerythritol} + \text{Formaldehyde} \xrightarrow{\text{Acid Catalyst}} \text{this compound} Pentaerythritol+FormaldehydeAcid Catalyst​this compound

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include continuous removal of water from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion. The use of molecular sieves or orthoesters can also aid in water removal.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-5,5-dimethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,3-Dioxane-5,5-dimethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Employed in the synthesis of biologically active molecules and as a stabilizer in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dioxane-5,5-dimethanol involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A simpler cyclic acetal with similar stability but lacking the hydroxymethyl groups.

    1,3-Dioxolane: Another cyclic acetal with a five-membered ring structure.

    Pentaerythritol: The parent compound from which 1,3-Dioxane-5,5-dimethanol is derived.

Uniqueness

This compound is unique due to its dual hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its stability and ability to form cyclic structures make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-1-6(2-8)3-9-5-10-4-6/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTISUHQLYYPYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044967
Record name 1,3-Dioxane-5,5-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6228-25-7
Record name 1,3-Dioxane-5,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6228-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane-5,5-diyldimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006228257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane-5,5-dimethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxane-5,5-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxane-5,5-dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3-DIOXANE-5,5-DIYLDIMETHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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